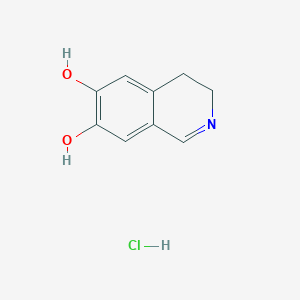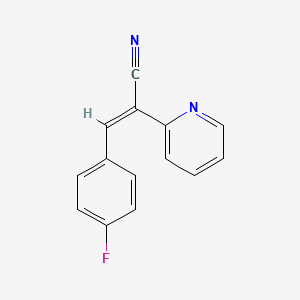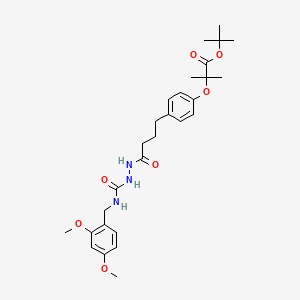![molecular formula C20H17N3O2 B12848859 8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)
8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one is a complex organic compound that belongs to the class of chromenoimidazoles. This compound is characterized by its unique structure, which includes a pyrrolidinyl group attached to a phenyl ring, further connected to a chromenoimidazole core. This structural complexity makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(Pyrrolidin-1-yl)benzaldehyde with 2-amino-3-formylchromone under acidic conditions to form the chromenoimidazole core. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Aplicaciones Científicas De Investigación
8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)pyridine: This compound has a similar pyrrolidinyl group but is attached to a pyridine ring instead of a chromenoimidazole core.
Vibegron: A pyrrolopyrimidine compound with a similar pyrrolidinyl group, used as a β3-adrenergic receptor agonist.
Phenanthroimidazole derivatives: These compounds share the imidazole core but have different substituents and applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C20H17N3O2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
8-(4-pyrrolidin-1-ylphenyl)-3H-pyrano[2,3-e]benzimidazol-6-one |
InChI |
InChI=1S/C20H17N3O2/c24-17-11-18(13-3-5-14(6-4-13)23-9-1-2-10-23)25-20-15(17)7-8-16-19(20)22-12-21-16/h3-8,11-12H,1-2,9-10H2,(H,21,22) |
Clave InChI |
DKIYFGQAPKGKEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C5=C(C=C4)NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


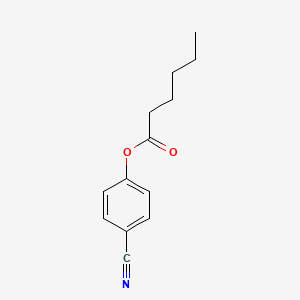


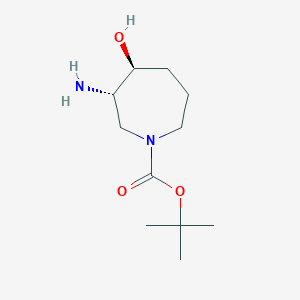
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
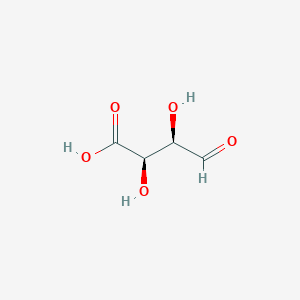
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)

